6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of various enzymes such as topoisomerase II and cyclin-dependent kinases. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals. However, further studies are required to determine the long-term effects of this compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and low toxicity. However, the limitations of using this compound include its low solubility in water and the need for specialized equipment and techniques for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the study of 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include the development of more efficient synthesis methods, the study of its potential applications in other fields such as catalysis and sensors, and the development of analogs with improved properties. Additionally, further studies are required to determine the long-term effects of this compound on human health and to optimize its use as a potential anticancer agent.
Conclusion:
In conclusion, 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results as a potential anticancer agent and has potential applications in various fields such as material science and agriculture. Further studies are required to determine the long-term effects of this compound on human health and to optimize its use as a potential therapeutic agent.
Synthesemethoden
The synthesis of 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylphenol, 3,4,5-trimethoxybenzaldehyde, and 4-amino-5-(2-methylphenoxy)-2-mercapto-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in a solvent at an elevated temperature and under reflux conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The compound 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In material science, this compound has been used as a building block for the synthesis of various materials such as metal-organic frameworks and covalent organic frameworks. In agriculture, this compound has been studied for its potential as a plant growth regulator.
Eigenschaften
Molekularformel |
C20H20N4O4S |
---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
6-[(2-methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H20N4O4S/c1-12-7-5-6-8-14(12)28-11-17-23-24-19(21-22-20(24)29-17)13-9-15(25-2)18(27-4)16(10-13)26-3/h5-10H,11H2,1-4H3 |
InChI-Schlüssel |
DINWQOAYDWQEEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.